2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJFVWBAXHOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with piperazine under specific conditions. The reaction may proceed through the formation of an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may target the fluorophenyl group or the piperazine ring, leading to various reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, possibly as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific biological target. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural Variations and Implications
- Piperazine Substituents: The target compound’s piperazine is unsubstituted, whereas analogs in feature benzyl, 4-methylbenzyl, and 4-chlorobenzyl groups. ’s compound replaces ethanol with a ketone (ethan-1-one), reducing hydrogen-bonding capacity but increasing electrophilicity .
- Aryl Group Modifications: Replacement of 4-fluorophenyl with 4-chlorophenyl () introduces a heavier halogen, increasing molecular weight and lipophilicity. Chlorine’s larger atomic radius may sterically hinder interactions compared to fluorine . Thiazole () and quinolinyl-pyrimidine () extensions add aromatic systems, likely enhancing π-π stacking with biological targets .
Biological Activity
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known by its CAS number 958827-59-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring attached to an ethan-1-ol moiety with a fluorophenyl group. Its molecular formula is C12H17FN2O, and it has a molecular weight of 224.28 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C12H17FN2O |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 958827-59-3 |
| IUPAC Name | 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethanol |
| LogP | 3.4008 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorophenyl group enhances the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in various physiological effects depending on the target and the pathway involved .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
1. Antidepressant Activity:
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The piperazine moiety is often associated with serotonin receptor modulation, which may contribute to these effects .
2. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.
3. Antipsychotic Potential:
The compound's ability to interact with dopamine receptors suggests potential antipsychotic activity, which warrants further investigation through clinical trials .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological profile of related piperazine derivatives, revealing that compounds with a fluorophenyl group showed significant efficacy in reducing depressive behaviors in rodent models .
Study 2: Receptor Binding Assays
Receptor binding assays indicated that this compound has a high affinity for serotonin (5-HT) receptors, suggesting its role in modulating serotonergic pathways .
Safety Profile
According to available data, the compound exhibits some toxicity concerns:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and fluorophenyl precursors. Key steps include nucleophilic substitution (e.g., sodium hydride in dimethylformamide) and hydroxyl group protection/deprotection. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the δ 3.5–4.5 ppm region for piperazine N–CH2 and ethanol –OH protons. The fluorophenyl aromatic protons appear as a doublet (δ 7.0–7.5 ppm, J = 8–9 Hz) .
- IR : Stretching vibrations at ~3350 cm⁻¹ (–OH), 1250 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–N) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 251.3 (calculated) validates purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential irritant vapors (e.g., from TFA in purification) .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence the compound’s biological activity in receptor-binding assays?
- Methodological Answer :
- SAR Studies : Replace the fluorophenyl group with chloro- or methoxy-substituted phenyl rings to assess affinity for serotonin (5-HT1A) or dopamine (D2) receptors.
- Assay Design : Radioligand binding assays (e.g., using [³H]spiperone) quantify competitive inhibition. Example: Trifluoroethyl substitution on piperazine increases lipophilicity, enhancing blood-brain barrier penetration .
- Data Analysis : Compare IC₅₀ values and Hill slopes to determine cooperativity .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across labs .
- Meta-Analysis : Use tools like Prism to statistically harmonize data from disparate studies .
Q. How can computational modeling predict the compound’s interaction with non-target enzymes (e.g., cytochrome P450 isoforms)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model the compound’s binding to CYP3A4/CYP2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- Validation : Compare in silico predictions with in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
